N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
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Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is amyloid-beta (Aβ) aggregation . Aβ aggregation is a pathological hallmark of Alzheimer’s disease (AD) and plays a significant role in the development of AD .
Mode of Action
The compound interacts with its targets by inhibiting the aggregation of Aβ . It prevents the conversion of Aβ into toxic depositions, which can lead to neuronal cell death .
Biochemical Pathways
The affected pathway is the Aβ aggregation pathway . By inhibiting the aggregation of Aβ, the compound can prevent the formation of neurotoxic oligomers, protofibrils, and plaques, which are associated with cognitive decline and memory deficits in AD .
Result of Action
The molecular and cellular effects of the compound’s action include the prevention of Aβ aggregation and the attenuation of Aβ-induced neurotoxicity . This can potentially slow down the progression of AD and alleviate its symptoms.
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown significant anti-amyloid-beta (Aβ) 42 aggregation activity . This suggests that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide may interact with enzymes, proteins, and other biomolecules involved in the aggregation of Aβ 42 .
Cellular Effects
In terms of cellular effects, similar compounds have been found to attenuate Aβ 42 -induced neurotoxicity in SH-SY5Y cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the observed anti-Aβ 42 aggregation activity, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-9-6-17(7-10-18)20-12-13-22(28)27(26-20)15-14-24-23(29)21-11-8-16-4-2-3-5-19(16)25-21/h2-13H,14-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFHORWVRXAEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.